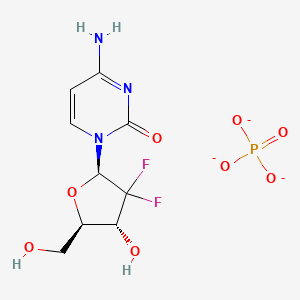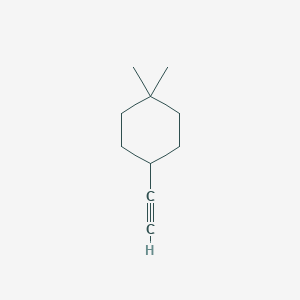
4-Ethynyl-1,1-dimethylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-1,1-dimethylcyclohexane is an organic compound with the molecular formula C10H16. It features a six-membered cyclohexane ring substituted with an ethynyl group (C≡C) and two methyl groups (CH3) at the 1-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-1,1-dimethylcyclohexane can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product. Here is a typical synthetic route:
Step 1: Cyclohexanone is reacted with methylmagnesium bromide in diethyl ether to form 1-methylcyclohexanol.
Step 2: 1-methylcyclohexanol is treated with lithium aluminum hydride in diethyl ether to reduce the ketone group to a secondary alcohol, forming 1-methylcyclohexanol.
Step 3: The secondary alcohol is then dehydrated using acetylene and sodium hydroxide to form 4-methyl-1,1-dimethylcyclohexene.
Step 4: The alkyne group is introduced by reacting 4-methyl-1,1-dimethylcyclohexene with hydrochloric acid and acetylene to form 4-ethynyl-1,1-dimethylcyclohexene.
Step 5: The final step involves hydrogenation of the triple bond using palladium on carbon as a catalyst in ethanol to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethynyl-1,1-dimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond in the ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the cyclohexane ring or the ethynyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst can be used for hydrogenation.
Substitution: Halogens (e.g., Br2, Cl2) or organometallic reagents (e.g., Grignard reagents) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or organometallic derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-1,1-dimethylcyclohexane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of ethynyl-substituted compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-ethynyl-1,1-dimethylcyclohexane depends on its specific application. In general, the ethynyl group can participate in various chemical reactions, influencing the reactivity and properties of the compound. The molecular targets and pathways involved would vary based on the context of its use, such as in biological systems or chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethylcyclohexane: Lacks the ethynyl group, resulting in different reactivity and properties.
4-Methyl-1,1-dimethylcyclohexane: Similar structure but without the ethynyl group, leading to different chemical behavior.
Cyclohexane derivatives: Various substituted cyclohexanes with different functional groups can be compared based on their reactivity and applications
Uniqueness: 4-Ethynyl-1,1-dimethylcyclohexane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential applications in various fields. The combination of the cyclohexane ring with the ethynyl and methyl groups makes it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C10H16 |
|---|---|
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
4-ethynyl-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C10H16/c1-4-9-5-7-10(2,3)8-6-9/h1,9H,5-8H2,2-3H3 |
InChI-Schlüssel |
CGQORTFTCGPFPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1)C#C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



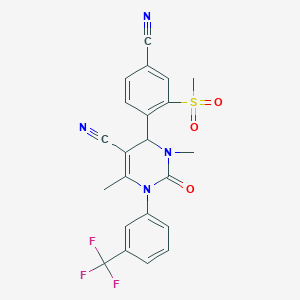
![5-Methyl-2-oxabicyclo[3.2.0]heptan-7-one](/img/structure/B12309434.png)
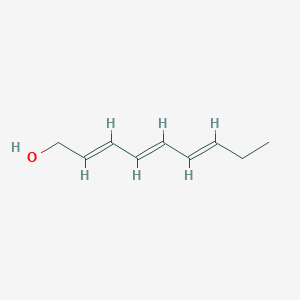

![1,1,1b,2-tetramethyl-1aH,2H,3H,6aH-cyclopropa[a]indene-4,6-dione](/img/structure/B12309446.png)

![rac-tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate, cis](/img/structure/B12309467.png)

![2-methyl-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B12309482.png)
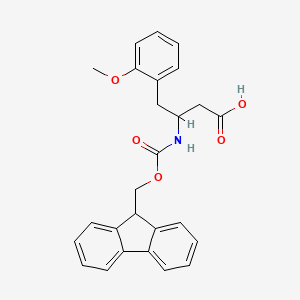
![3-{[(Tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid](/img/structure/B12309501.png)
![4-{[(3,3-Dimethylbutan-2-yl)(methyl)amino]methyl}aniline](/img/structure/B12309505.png)
